An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a novel molecule incorporating a cyclobutane carboxamide moiety onto a substituted aniline scaffold. While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established synthetic methodologies for its precursors and analogous structures. We will delve into a detailed, field-proven synthesis protocol, explore its predicted physicochemical properties, and discuss its potential biological significance in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore new chemical entities with potential therapeutic value.
Introduction: The Rationale for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
The confluence of a substituted aromatic amine and a strained aliphatic ring system in N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide presents an intriguing scaffold for medicinal chemistry. The 4-amino-2-methoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active compounds. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for its ability to impart desirable three-dimensionality to drug candidates. This structural feature can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions.
This guide will therefore illuminate the path to synthesizing and understanding this promising, yet underexplored, molecule.
Chemical Synthesis
The synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide can be logically approached via a two-part strategy: the preparation of the key intermediate, 4-amino-2-methoxyaniline, followed by its acylation with cyclobutanecarbonyl chloride.
Synthesis of the Key Intermediate: 4-amino-2-methoxyaniline
The preparation of 4-amino-2-methoxyaniline is a multi-step process commencing from the readily available p-anisidine. The synthetic pathway involves protection of the more reactive amino group, followed by regioselective nitration and subsequent deprotection and reduction.
Experimental Protocol: Synthesis of 4-amino-2-methoxyaniline
Step 1: Acetylation of p-Anisidine
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In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 mol) in glacial acetic acid (200 mL).
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Slowly add acetic anhydride (1.1 mol) to the stirred solution.
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Heat the reaction mixture to a gentle reflux for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring.
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Collect the precipitated N-(4-methoxyphenyl)acetamide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
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In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the dried N-(4-methoxyphenyl)acetamide (0.8 mol) in glacial acetic acid (400 mL).
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (120 mL) to fuming nitric acid (80 mL) at 0 °C.
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Add the cold nitrating mixture dropwise to the stirred suspension of the acetanilide over 2-3 hours, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
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Carefully pour the reaction mixture onto 2 kg of crushed ice with constant stirring.
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Collect the yellow precipitate of N-(2-nitro-4-methoxyphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-(2-nitro-4-methoxyphenyl)acetamide to 2-methoxy-4-nitroaniline
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In a 1 L round-bottom flask, suspend the crude N-(2-nitro-4-methoxyphenyl)acetamide (0.6 mol) in a mixture of ethanol (300 mL) and 10% aqueous sodium hydroxide solution (500 mL)[1][2].
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Heat the mixture to reflux for 4 hours, during which the solid will dissolve.
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Cool the reaction mixture in an ice bath to induce precipitation.
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Collect the resulting deep yellow crystals of 2-methoxy-4-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product[3].
Step 4: Reduction of 2-methoxy-4-nitroaniline to 4-amino-2-methoxyaniline
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In a Parr hydrogenation apparatus, suspend 2-methoxy-4-nitroaniline (0.5 mol) in ethanol (500 mL).
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2% by weight).
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Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.
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Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxyaniline as a solid, which can be used in the next step without further purification.
Caption: Synthesis workflow for 4-amino-2-methoxyaniline.
Acylation of 4-amino-2-methoxyaniline
The final step in the synthesis is the selective acylation of the more nucleophilic amino group at the 4-position of the aniline ring with cyclobutanecarbonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
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In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 4-amino-2-methoxyaniline (0.1 mol) in anhydrous dichloromethane (100 mL).
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Add triethylamine (0.12 mol) to the solution and cool the mixture to 0 °C in an ice bath.
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Dissolve cyclobutanecarbonyl chloride (0.11 mol) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred amine solution over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.
Caption: Acylation step to yield the final product.
Physicochemical Properties
As N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is not a commercially available compound with published experimental data, its physicochemical properties are predicted based on its structure. These values are crucial for understanding its behavior in biological systems and for designing further experiments.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₂H₁₆N₂O₂ | - |
| Molecular Weight | 220.27 g/mol | - |
| XLogP3 | 1.8 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 3 | Computational |
| Topological Polar Surface Area | 58.4 Ų | Computational |
| Predicted Melting Point | 150-170 °C | Based on similar structures |
| Predicted Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and DMSO. | Based on functional groups |
Spectral Data (Predicted)
The structural elucidation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide would rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the disubstituted ring, the methoxy group protons (singlet around 3.8 ppm), the amine protons (a broad singlet), the amide proton (a singlet or doublet), and the aliphatic protons of the cyclobutane ring (multiplets in the upfield region).
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¹³C NMR: The spectrum would display signals for the aromatic carbons, the methoxy carbon, the amide carbonyl carbon, and the aliphatic carbons of the cyclobutane ring.
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IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine and the secondary amide, a C=O stretching frequency for the amide, and C-O stretching for the methoxy group.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 220.12, with characteristic fragmentation patterns corresponding to the loss of the cyclobutanecarbonyl group and other fragments.
Potential Biological Activities and Applications in Drug Discovery
While no specific biological activities have been reported for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, its structural motifs suggest several potential areas of therapeutic interest.
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Kinase Inhibition: The N-aryl amide scaffold is a common feature in many kinase inhibitors. The specific substitution pattern on the phenyl ring could be optimized to target various kinases involved in cancer and inflammatory diseases.
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Antimicrobial Activity: N-aryl amides have also been investigated for their antibacterial and antifungal properties[4][5][6]. The lipophilic cyclobutane moiety could enhance membrane permeability and contribute to antimicrobial efficacy.
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CNS Activity: The ability of the cyclobutane ring to increase the three-dimensionality and reduce the planarity of molecules can be advantageous for designing compounds that cross the blood-brain barrier. Therefore, derivatives could be explored for their potential in treating central nervous system disorders.
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Fragment-Based Drug Discovery (FBDD): The core structure of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide can be considered a valuable fragment for FBDD campaigns, offering a unique three-dimensional building block for the development of novel therapeutics.
Conclusion
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide represents a scientifically intriguing molecule with a plausible and scalable synthetic route. Its combination of a substituted aniline and a cyclobutane ring system offers a unique chemical space for exploration in drug discovery. The predictive data on its physicochemical properties and the potential for diverse biological activities underscore its merit as a target for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and related compounds, potentially unlocking new avenues for therapeutic intervention.
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